(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC13295880
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O2S |
|---|---|
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+ |
| Standard InChI Key | NKNQLJMAPSUXLZ-GQCTYLIASA-N |
| Isomeric SMILES | C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N2 |
| SMILES | C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |
| Canonical SMILES | C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Features
(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione (IUPAC name: (5E)-5-[(thiophen-2-yl)methylidene]imidazolidine-2,4-dione) is a bicyclic compound characterized by a five-membered imidazolidine-2,4-dione ring fused to a thiophene moiety via an exocyclic double bond at position 5. The E-configuration of the double bond indicates that the thiophene substituent and the carbonyl group at position 4 are on opposite sides of the double bond .
Molecular Formula: C₈H₅N₂O₂S
Molecular Weight: 209.21 g/mol
Structural Features:
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The imidazolidine-2,4-dione core contributes two carbonyl groups (C=O) at positions 2 and 4.
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The thiophen-2-ylmethylidene group introduces sulfur-containing aromaticity, enhancing electronic conjugation .
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The E-configuration stabilizes the molecule through reduced steric hindrance between the thiophene ring and the imidazolidine backbone .
Synthesis and Manufacturing
The synthesis of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione typically involves a Knoevenagel condensation between imidazolidine-2,4-dione and thiophene-2-carbaldehyde (Figure 1). This reaction proceeds under mild conditions with a catalytic base, such as piperidine, in a toluene or dimethylformamide (DMF) solvent system .
Reaction Conditions:
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Catalyst: Piperidine (10 mol%)
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Solvent: Toluene or DMF
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Temperature: Reflux (110–120°C)
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Reaction Time: 6–8 hours
Mechanistic Insights:
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The base deprotonates the active methylene group of imidazolidine-2,4-dione, generating a nucleophilic enolate.
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Thiophene-2-carbaldehyde undergoes aldol-like condensation with the enolate, forming the exocyclic double bond.
Table 1. Optimization of Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (piperidine) | 10 mol% | Maximizes enolate formation |
| Solvent | Toluene | Enhances reaction rate |
| Temperature | 110°C | Balances kinetics and stability |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
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Molar Extinction Coefficient (ε): 12,500 L·mol⁻¹·cm⁻¹, indicating strong electronic delocalization .
Physical and Chemical Properties
Table 2. Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 149–151°C | Differential Scanning Calorimetry |
| Solubility | DMSO > Methanol > Water | Shake-flask method |
| LogP | 1.88 | Computational prediction |
Stability:
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